
Spectral data analysis of 3-
(Diethylamino)propylamine (NMR, IR, Mass

Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Diethylamino)propylamine

Cat. No.: B094944 Get Quote

Spectral Data Analysis of 3-
(Diethylamino)propylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-
(Diethylamino)propylamine, a key building block in the synthesis of various active

pharmaceutical ingredients and other specialty chemicals. The following sections detail the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols used for their acquisition. This document is intended to serve

as a valuable resource for researchers and professionals engaged in the characterization and

utilization of this compound.

Quantitative Spectral Data Summary
The spectral data for 3-(Diethylamino)propylamine has been acquired and analyzed to

confirm its chemical structure. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule. The assignments, chemical shifts (δ), multiplicities, and coupling constants (J) are

presented in Table 1.

Table 1: ¹H NMR Spectral Data of 3-(Diethylamino)propylamine

Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

-CH₂- (adjacent to

NH₂)
~2.68 Triplet ~6.8

-CH₂- (adjacent to

N(Et)₂)
~2.40 Triplet ~7.2

-CH₂- (central) ~1.55 Quintet ~7.0

-N(CH₂CH₃)₂ ~2.48 Quartet ~7.1

-N(CH₂CH₃)₂ ~0.95 Triplet ~7.1

-NH₂ ~1.15 (broad) Singlet -

Note: Chemical shifts are referenced to a standard solvent signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The predicted chemical shifts for each carbon atom are listed in Table 2.

Table 2: ¹³C NMR Spectral Data of 3-(Diethylamino)propylamine (Predicted)
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Assignment Chemical Shift (ppm)

-CH₂- (adjacent to NH₂) ~42.1

-CH₂- (adjacent to N(Et)₂) ~52.5

-CH₂- (central) ~30.0

-N(CH₂CH₃)₂ ~46.8

-N(CH₂CH₃)₂ ~11.7

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule through their

characteristic vibrational frequencies. Key absorption bands are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectral Data of 3-(Diethylamino)propylamine

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (primary amine)

2965 - 2820 Strong C-H stretch (alkane)

1590 Medium N-H bend (primary amine)

1470 - 1440 Medium C-H bend (alkane)

1200 - 1050 Strong C-N stretch

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule. The key ions observed in the electron ionization (EI) mass spectrum are

presented in Table 4.[1]

Table 4: Mass Spectrometry Data of 3-(Diethylamino)propylamine
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m/z Relative Intensity (%) Proposed Fragment Ion

130 ~5 [M]⁺ (Molecular Ion)

86 100
[CH₂=N(CH₂CH₃)₂]⁺ (Base

Peak, α-cleavage)

58 ~85
[CH₂=NCH₂CH₃]⁺ (α-cleavage

with rearrangement)

44 ~40

[CH₂=NHCH₃]⁺ or

[CH₃CH=NH₂]⁺ (Further

fragmentation)

30 ~30
[CH₂=NH₂]⁺ (Further

fragmentation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: A solution of 3-(Diethylamino)propylamine (approximately 5-10 mg)

was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR

tube.

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting

spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual

solvent peak.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated solution of 3-(Diethylamino)propylamine
(approximately 20-50 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in

a standard 5 mm NMR tube.

Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton

frequency) was used.

Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The

spectrum was phase and baseline corrected, and chemical shifts were referenced to the

solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat 3-(Diethylamino)propylamine was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory was used.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Processing: A background spectrum of the clean ATR crystal was recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3-(Diethylamino)propylamine in a volatile solvent

(e.g., methanol) was introduced into the mass spectrometer via a gas chromatograph (GC-

MS).

Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.

Acquisition Parameters:

Ionization Energy: 70 eV

Mass Range: m/z 20 - 200

Source Temperature: 230 °C

GC Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

Processing: The acquired mass spectra were analyzed to identify the molecular ion and

major fragment peaks.

Visualization of the Analytical Workflow
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The logical flow of the spectral data analysis process, from sample preparation to final

structural elucidation, is depicted in the following diagram.

Sample Preparation Data Acquisition Data Analysis & Interpretation

Final Output
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Caption: Workflow for the spectral analysis of 3-(Diethylamino)propylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral data analysis of 3-(Diethylamino)propylamine
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094944#spectral-data-analysis-of-3-diethylamino-
propylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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